
Acetic acid;tetradec-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tetradec-4-en-1-ol is an organic compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-4-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;tetradec-4-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-4-en-1-ol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
CH3COOH+C14H27OH→CH3COOC14H27+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where acetic acid and tetradec-4-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tetradec-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.
Major Products
Oxidation: Tetradec-4-enoic acid and acetic acid.
Reduction: Tetradec-4-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tetradec-4-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;tetradec-4-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and tetradec-4-en-1-ol, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as antimicrobial activity or as a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Tetradecen-1-ol, acetate: Similar ester with a different position of the double bond.
11-Tetradecen-1-ol, acetate: Another ester with the double bond at a different position.
Tetradec-13-en-1-ol, acetate: Similar structure with the double bond at the 13th position.
Uniqueness
Acetic acid;tetradec-4-en-1-ol is unique due to the position of the double bond at the 4th carbon, which can influence its reactivity and interactions compared to other similar esters. This unique structure can result in different physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54897-66-4 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
acetic acid;tetradec-4-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h10-11,15H,2-9,12-14H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KQIHAJDIOIUHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


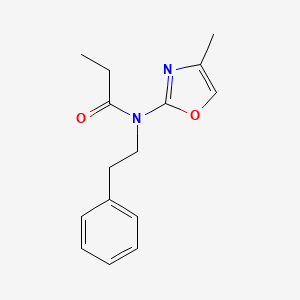
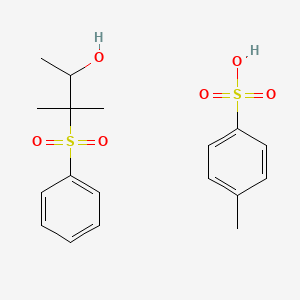


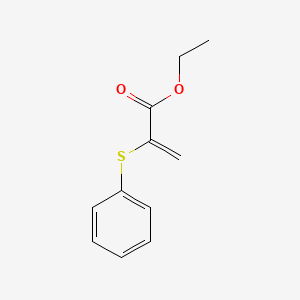
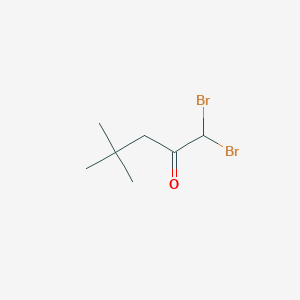
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
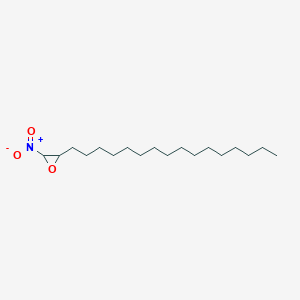


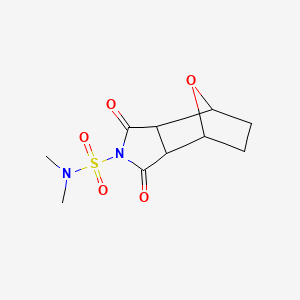
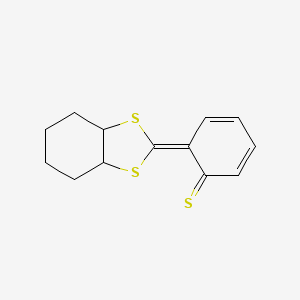
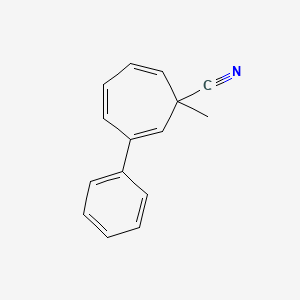
sulfanium bromide](/img/structure/B14632837.png)
